7-Chloro-8-methyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride 7-Chloro-8-methyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride
Brand Name: Vulcanchem
CAS No.: 1332530-76-3
VCID: VC2846294
InChI: InChI=1S/C16H10Cl2N2O.ClH/c1-9-13(17)3-2-11-12(16(18)21)8-14(20-15(9)11)10-4-6-19-7-5-10;/h2-8H,1H3;1H
SMILES: CC1=C(C=CC2=C1N=C(C=C2C(=O)Cl)C3=CC=NC=C3)Cl.Cl
Molecular Formula: C16H11Cl3N2O
Molecular Weight: 353.6 g/mol

7-Chloro-8-methyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride

CAS No.: 1332530-76-3

Cat. No.: VC2846294

Molecular Formula: C16H11Cl3N2O

Molecular Weight: 353.6 g/mol

* For research use only. Not for human or veterinary use.

7-Chloro-8-methyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride - 1332530-76-3

Specification

CAS No. 1332530-76-3
Molecular Formula C16H11Cl3N2O
Molecular Weight 353.6 g/mol
IUPAC Name 7-chloro-8-methyl-2-pyridin-4-ylquinoline-4-carbonyl chloride;hydrochloride
Standard InChI InChI=1S/C16H10Cl2N2O.ClH/c1-9-13(17)3-2-11-12(16(18)21)8-14(20-15(9)11)10-4-6-19-7-5-10;/h2-8H,1H3;1H
Standard InChI Key UFYIFYSNQNTUDC-UHFFFAOYSA-N
SMILES CC1=C(C=CC2=C1N=C(C=C2C(=O)Cl)C3=CC=NC=C3)Cl.Cl
Canonical SMILES CC1=C(C=CC2=C1N=C(C=C2C(=O)Cl)C3=CC=NC=C3)Cl.Cl

Introduction

Chemical Identity and Properties

7-Chloro-8-methyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride is characterized by several distinctive chemical features that define its identity and potential applications. The compound represents a complex heterocyclic structure with multiple functional groups contributing to its chemical behavior and reactivity profile. As a quinoline derivative, it belongs to a class of compounds with established significance in medicinal chemistry and organic synthesis .

The basic physicochemical properties of this compound are summarized in Table 1, providing a foundational understanding of its chemical identity. The molecular formula indicates the presence of three chlorine atoms - one on the quinoline ring, one in the carbonyl chloride group, and one from the hydrochloride salt formation. This arrangement significantly influences the compound's reactivity, solubility, and potential interactions with biological targets.

Table 1: Physicochemical Properties of 7-Chloro-8-methyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride

PropertyValueReference
CAS Number1332530-76-3
Molecular FormulaC16H11Cl3N2O
Molecular Weight353.6 g/mol
SMILE CodeCC1=C(C=CC2=C1N=C(C=C2C(=O)Cl)C3=CC=NC=C3)Cl.Cl
Physical StateSolid
Purity (Commercial)98%

The compound exists as a hydrochloride salt, which typically enhances water solubility compared to the free base form. This property is particularly valuable for biological testing and pharmaceutical applications, where aqueous solubility often presents a significant challenge for drug candidates. The presence of the hydrochloride salt also influences the compound's stability during storage and handling, potentially increasing its shelf life compared to the free base.

Structural Characteristics

The molecular architecture of 7-Chloro-8-methyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride features several key structural elements that determine its chemical behavior and potential biological activities. The compound's backbone consists of a quinoline core, which is a bicyclic heterocyclic structure comprising a benzene ring fused with a pyridine ring.

The substitution pattern on this core includes four key functional elements:

  • A chlorine atom at position 7 of the quinoline ring, which introduces electronic effects and potential halogen bonding capabilities

  • A methyl group at position 8, contributing to steric effects and potentially influencing the compound's lipophilicity

  • A pyridin-4-yl group at position 2, introducing additional nitrogen functionality for potential hydrogen bonding and metal coordination

  • A carbonyl chloride group at position 4, representing a highly reactive functional group for synthetic transformations

Synthetic StepReagents/ConditionsPurposeReference
Formation of Quinoline CoreSkraup, Friedländer, or Pfitzinger conditionsEstablish the basic heterocyclic framework
Introduction of Pyridine RingSuzuki-Miyaura coupling with pyridine boronic acidFunctionalization at position 2
Carboxylic Acid FormationOxidation of methyl group or hydrolysis of esterPrecursor for carbonyl chloride
Conversion to Acid ChlorideThionyl chloride or oxalyl chlorideFormation of reactive carbonyl chloride
Hydrochloride Salt FormationHCl in appropriate solventEnhance stability and solubility

Industrial production of such compounds typically involves optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the implementation of continuous flow reactors, advanced purification techniques, and adherence to green chemistry principles.

Chemical Reactivity

The chemical reactivity of 7-Chloro-8-methyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride is primarily governed by the presence of the highly reactive carbonyl chloride functional group. This acid chloride moiety serves as an excellent leaving group in nucleophilic acyl substitution reactions, making the compound valuable as a synthetic intermediate for preparing various derivatives with potential biological activities .

The carbonyl chloride group readily undergoes reactions with nucleophiles, including:

  • Amines: Forming amide derivatives through nucleophilic acyl substitution, potentially creating compounds with enhanced pharmacological properties

  • Alcohols: Producing ester derivatives that may exhibit modified solubility and bioavailability profiles

  • Water: Hydrolyzing to form the corresponding carboxylic acid, which could serve as a precursor for further derivatization

  • Thiols: Generating thioester compounds with potential applications in biological studies

These transformations typically occur through a nucleophilic attack on the carbonyl carbon, followed by the displacement of the chloride leaving group. The reactivity of the carbonyl chloride functionality in this compound may be influenced by the electronic effects of the adjacent quinoline ring and its substituents, potentially modulating its behavior in synthetic applications.

The pyridine nitrogen and quinoline nitrogen provide basic sites that can participate in acid-base reactions and coordinate with metal ions. These properties may contribute to the compound's potential applications in coordination chemistry and catalysis. The chlorine substituent at position 7 and the methyl group at position 8 further modify the electronic properties of the quinoline ring, potentially influencing the reactivity of the carbonyl chloride group through electronic effects.

Comparative Analysis with Related Compounds

To better understand the properties and potential applications of 7-Chloro-8-methyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride, it is valuable to compare it with structurally related compounds. This comparative analysis highlights the impact of structural modifications on physical properties and potential biological activities .

Table 3: Comparison of 7-Chloro-8-methyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride with Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural DifferencesReference
7-Chloro-8-methyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride1332530-76-3C16H11Cl3N2O353.6Reference compound
8-Methyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride1332531-34-6C16H12Cl2N2O319.2Lacks 7-chloro substituent
8-Chloro-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochlorideN/AC15H8Cl2N2O303.1Chloro at position 8, no methyl group
7-Chloro-8-methyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride1203383-75-8C16H10Cl2N2ON/APyridin-2-yl instead of pyridin-4-yl
7-Chloro-8-methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride1160263-52-4C18H13Cl2NO330.24-methylphenyl instead of pyridin-4-yl
7-Chloro-2-(4-isopropylphenyl)-8-methylquinoline-4-carbonyl chloride1160256-12-1C20H17Cl2NO358.34-isopropylphenyl instead of pyridin-4-yl

The structural variations among these compounds primarily involve the substituent at position 2 of the quinoline ring and the presence or position of substituents on the quinoline core. These differences can significantly affect the compounds' physical properties, chemical reactivity, and biological activities. For instance, the pyridine nitrogen position (2-pyridyl vs. 4-pyridyl) can influence the compound's ability to form hydrogen bonds and coordinate with metal ions, potentially affecting its biological interactions.

The replacement of the pyridine ring with phenyl derivatives changes the electronic and steric properties of the molecule, which can impact its binding to biological targets. The presence and position of halogen substituents (chlorine) and alkyl groups (methyl, isopropyl) also contribute to the lipophilicity and electron distribution within the molecule, factors that are critical for biological activity and pharmacokinetic properties.

Research Status and Future Perspectives

Research on 7-Chloro-8-methyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride appears to be in its early stages, with limited specific information available in the scientific literature. The compound is primarily mentioned in chemical catalogs and databases as a research chemical, suggesting its current use is predominantly in research and development settings .

The future research directions for this compound and related quinoline derivatives may include:

  • Structure-Activity Relationship Studies: Systematic investigation of how structural modifications affect biological activities could provide insights for the rational design of more potent and selective compounds for specific therapeutic targets

  • Synthetic Methodology Development: Exploration of more efficient, scalable, and environmentally friendly methods for synthesizing quinoline derivatives with complex substitution patterns could facilitate their production for research and potential commercial applications

  • Biological Activity Screening: Comprehensive screening against various biological targets, including enzymes, receptors, and microorganisms, could reveal novel therapeutic applications

  • Mechanistic Studies: Investigation of the mechanisms of action for any observed biological activities could inform the development of optimized compounds with enhanced efficacy and safety profiles

  • Drug Delivery Applications: Exploration of the compound's potential as a building block for more complex molecules, such as drug-conjugates or prodrugs, could expand its utility in pharmaceutical research

Given the structural similarity to compounds with known biological activities, 7-Chloro-8-methyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride may hold promise for various applications in medicinal chemistry, particularly in the development of agents targeting diseases where quinoline derivatives have shown efficacy.

Analytical Characterization Methods

The analytical characterization of 7-Chloro-8-methyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride is essential for confirming its identity, assessing its purity, and supporting structure elucidation. While specific analytical data for this compound is limited in the available literature, standard analytical techniques commonly employed for similar quinoline derivatives can be applied .

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, provides valuable structural information about the compound's carbon-hydrogen framework and substitution pattern. Expected characteristic signals would include those from the aromatic protons of the quinoline and pyridine rings, the methyl group at position 8, and potentially the carbonyl carbon of the acid chloride group.

Mass spectrometry offers information about the molecular weight and fragmentation pattern, which can confirm the molecular formula and provide insights into the compound's structural features. The expected molecular ion peak would correspond to the theoretical molecular weight of 353.6 g/mol, with characteristic isotope patterns due to the presence of multiple chlorine atoms.

Infrared (IR) spectroscopy can identify key functional groups, with the carbonyl chloride group typically showing a characteristic absorption band around 1750-1800 cm-1. Additional analytical techniques such as elemental analysis, X-ray crystallography (if crystalline), and high-performance liquid chromatography (HPLC) can provide complementary information about the compound's composition, three-dimensional structure, and purity, respectively.

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